4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide
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Description
Scientific Research Applications
Endothelin Receptor Antagonists
Sulfonamide derivatives have been studied for their potential as endothelin receptor antagonists. For example, biphenylsulfonamide compounds have been identified as a novel series of endothelin-A (ET_A) selective antagonists, showing promise for treating conditions like congestive heart failure due to their ability to inhibit endothelin receptors selectively (Murugesan et al., 2000).
Cardiac Myosin Activators
Sulfonamidophenylethylamide analogues have been explored for their efficacy as cardiac myosin activators, showing potential for the treatment of systolic heart failure. These compounds have demonstrated both in vitro and in vivo capabilities to activate cardiac myosin, suggesting a new class of treatments for heart failure (Manickam et al., 2019).
Carbonic Anhydrase Inhibitors
Phenol derivatives, including those with sulfonamide groups, have been investigated for their ability to inhibit human erythrocyte carbonic anhydrases I and II. These studies indicate the potential for sulfonamide compounds to be used in developing enzyme inhibitors targeting carbonic anhydrases, which could have various therapeutic applications, including treating glaucoma, epilepsy, and certain mountain sickness (Şentürk et al., 2009).
Antimicrobial and Anticancer Agents
Sulfonamide-derived compounds have also been synthesized and evaluated for their antimicrobial and anticancer activities. Research into new ligands and their transition metal complexes has shown that these compounds possess moderate to significant antibacterial and antifungal activity, as well as cytotoxic activity against various cancer cell lines (Chohan & Shad, 2011).
properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)19-18(21)15-7-9-16(10-8-15)20(4)24(22,23)17-11-5-14(3)6-12-17/h5-13H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLMGZQIZPMINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide |
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